molecular formula C22H32O2 B10767585 DHA-d5; Cervonic Acid-d5

DHA-d5; Cervonic Acid-d5

Cat. No.: B10767585
M. Wt: 333.5 g/mol
InChI Key: MBMBGCFOFBJSGT-ILGRGWKESA-N
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Description

Docosahexaenoic Acid-d5 (DHA-d5): Cervonic Acid-d5 , is a deuterated form of docosahexaenoic acid. It is a long-chain omega-3 polyunsaturated fatty acid found in fish and algal oils. This compound is used primarily as an internal standard for the quantification of docosahexaenoic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid-d5 is synthesized through the deuteration of docosahexaenoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas under controlled conditions .

Industrial Production Methods: The industrial production of docosahexaenoic acid typically involves the extraction from fish oil or algal oil. For the deuterated form, additional steps are required to introduce deuterium atoms. This can be done through chemical synthesis or microbial fermentation using deuterated substrates .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Protectins, resolvins, maresins.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

Docosahexaenoic Acid-d5 has numerous applications in scientific research:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of docosahexaenoic acid.

    Biology: Studied for its role in cellular membranes and its conversion to bioactive mediators.

    Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of high-purity omega-3 supplements

Mechanism of Action

Docosahexaenoic Acid-d5 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Docosahexaenoic Acid-d5 is unique due to its deuterated form, which makes it an ideal internal standard for analytical purposes. Its high degree of unsaturation and specific bioactive metabolites also distinguish it from other omega-3 fatty acids .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2

InChI Key

MBMBGCFOFBJSGT-ILGRGWKESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

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